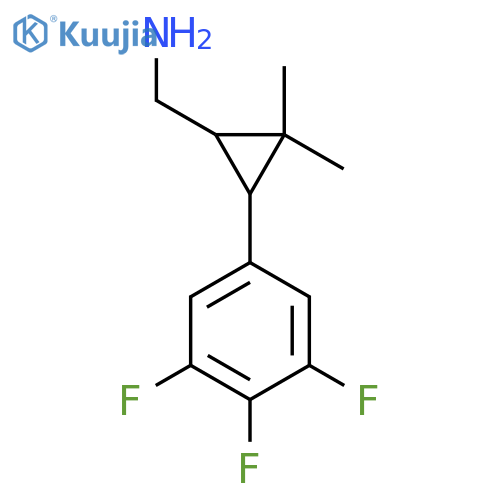Cas no 1691992-68-3 (2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine)
2,2-ジメチル-3-(3,4,5-トリフルオロフェニル)シクロプロピルメタンアミンは、特異なシクロプロピル骨格とトリフルオロフェニル基を有する有機化合物です。その構造的特徴から、高い脂溶性と代謝安定性を示し、医薬品中間体としての応用が期待されます。特に、フッ素原子の導入により電子密度が調整され、標的タンパク質との親和性向上が可能です。シクロプロピル環の剛直性が分子の立体配置を固定し、生物学的活性の最適化に寄与します。この化合物は中枢神経系関連の薬剤開発において、受容体選択性の改善や血脳関門透過性の向上といった利点を有します。

1691992-68-3 structure
商品名:2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine
2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine
- 1691992-68-3
- EN300-1829859
- [2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine
-
- インチ: 1S/C12H14F3N/c1-12(2)7(5-16)10(12)6-3-8(13)11(15)9(14)4-6/h3-4,7,10H,5,16H2,1-2H3
- InChIKey: MACYZKOLHRBUEY-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=C(C=1)C1C(CN)C1(C)C)F)F
計算された属性
- せいみつぶんしりょう: 229.10783394g/mol
- どういたいしつりょう: 229.10783394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829859-0.25g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1829859-0.5g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1829859-1.0g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1829859-5.0g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1829859-1g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1829859-5g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 5g |
$3065.0 | 2023-09-19 | ||
| Enamine | EN300-1829859-0.1g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1829859-0.05g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1829859-10g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 10g |
$4545.0 | 2023-09-19 | ||
| Enamine | EN300-1829859-2.5g |
[2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropyl]methanamine |
1691992-68-3 | 2.5g |
$2071.0 | 2023-09-19 |
2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
1691992-68-3 (2,2-dimethyl-3-(3,4,5-trifluorophenyl)cyclopropylmethanamine) 関連製品
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
